5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine
Overview
Description
5’-O-DMT-2’-O-TBDMS-Bz-rC is a modified nucleoside used in the synthesis of DNA or RNA. This compound is characterized by the presence of dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) protecting groups, which are crucial for its stability and functionality in various biochemical applications .
Scientific Research Applications
Pharmacology and Clinical Development
5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine is a compound with a structure resembling naturally occurring tryptamines, and its analogs have been utilized in various research settings. For instance, studies have shown that 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a serotonergic agonist with the highest affinity for 5-HT1A receptors. It has been evaluated in animal models, though clinical studies in humans are scarce. Epidemiological studies suggest that, like other psychedelics, it induces profound alterations in consciousness, potentially having beneficial long-term effects on mental health and well-being. This has led to suggestions that further clinical exploration is warranted, especially due to its short duration of action and relative lack of visual effects compared to other psychedelics (Ermakova et al., 2021).
Anticancer Properties
The structural similarity of this compound to nucleoside analogs has led to research in the field of cancer treatment. For example, 5-Azacytidine is a nucleoside analog that acts as a DNA methyltransferase (DNMT) inhibitor, showing in vitro and in vivo demethylating effects. It has been approved by the FDA for treating myelodysplastic syndromes (MDS) and has been explored for its role in treating acute myeloid leukemia (AML) and in stem cell transplant fields. The drug has shown survival benefits in certain cancer types and is increasingly used in place of standard intensive chemotherapy for 'unfit' elderly patients with AML (El Fakih et al., 2015). Another example is RX-3117, a novel specific antimetabolite for selective cancer treatment, with excellent activity against various cancer cell lines and xenografts. It is activated selectively by uridine-cytidine kinase 2 (UCK2), expressed only in tumors, and has a dual mechanism of action: DNA damage and inhibition of DNA methyltransferase 1 (DNMT1). Due to its tumor-selective activation and novel mechanism of action, it has the potential to replace gemcitabine in the treatment of a spectrum of cancer types (Balboni et al., 2019).
Neuropharmacology and Potential Therapeutic Uses
Compounds structurally similar to this compound have been studied for their neuropharmacological properties and potential therapeutic uses. For instance, research indicates that N,N-dimethyltryptamine (DMT) plays important roles in various processes in the central and peripheral nervous system and may act as a neurotransmitter. DMT has limited neurotoxicity and other adverse effects except for intense cardiovascular effects when administered intravenously in large doses. Its role in nervous system signaling suggests that it may be a useful experimental tool in exploring how the brain works and could also be a useful clinical tool for the treatment of anxiety and psychosis (Carbonaro & Gatch, 2016).
Epigenetic Mechanisms and Therapeutic Targets
The structural analogs of this compound have been extensively researched for their role in epigenetic mechanisms and as therapeutic targets. DNA methyltransferases (DNMTs), which are inhibited by these analogs, are crucial for gene expression and numerous biological processes. DNMT inhibitors have shown the ability to restore suppressor gene expression and exert antitumor effects in laboratory models and have demonstrated antileukemic activity in clinical trials. However, their definitive clinical role might require combination therapy, and phase III studies are needed to establish their efficacy (Goffin & Eisenhauer, 2002).
Mechanism of Action
Future Directions
Given its extraordinary efficacy in the research of RNA viruses, 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine holds immense potential for the research and development of treatments for HCV and various other viral afflictions . Its distinctive antiviral properties make it a promising candidate for future pharmaceutical research .
Biochemical Analysis
Biochemical Properties
5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine interacts with various enzymes, proteins, and other biomolecules during biochemical reactions . The modifications in this compound, such as the addition of a dimethoxytrityl (DMT) group at the 5’ position, a tert-butyldimethylsilyl (TBDMS) group at the 2’ position, and a benzoyl (Bz) group at the N position, enhance its stability and protect it during chemical synthesis .
Molecular Mechanism
The molecular mechanism of action of 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine is complex and involves several binding interactions with biomolecules . It is used in the synthesis of oligonucleotides, which can then interact with various biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the TBDMS group is stable under the acidic conditions used to remove the DMT group during the synthesis cycle .
Metabolic Pathways
As an intermediate in the synthesis of oligonucleotides, it may be involved in the metabolic pathways of these nucleic acids .
Transport and Distribution
As a building block for oligonucleotides, it is likely to be transported and distributed in a manner similar to these nucleic acids .
Subcellular Localization
As a building block for oligonucleotides, it is likely to be localized wherever these nucleic acids are found within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-O-TBDMS-Bz-rC involves multiple steps, starting with the protection of the hydroxyl groups on the ribose moiety. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 2’-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. The benzoyl (Bz) group is used to protect the amino group on the cytosine base .
Industrial Production Methods
In industrial settings, the synthesis of 5’-O-DMT-2’-O-TBDMS-Bz-rC is typically carried out using automated synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves the sequential addition of protecting groups and the use of phosphoramidite chemistry for the incorporation of the nucleoside into oligonucleotides .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-2’-O-TBDMS-Bz-rC undergoes several types of chemical reactions, including:
- **
Deprotection Reactions: Removal of the DMT and TBDMS groups under acidic and basic conditions, respectively.
Coupling Reactions: Formation of phosphodiester bonds during oligonucleotide synthesis.
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWVTIMEGOVNF-PKGPUZNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49N3O8Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452400 | |
Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81256-87-3 | |
Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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